(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(((4-methoxyphenyl)diphenylmethyl)amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Lys(Mtt)-OH: is a derivative of lysine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group and a 4-methyltrityl (Mtt) protecting group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group of lysine during peptide chain assembly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Mtt)-OH typically involves the protection of the lysine amino group with the Mtt group, followed by the attachment of the Fmoc group to the α-amino group. The process begins with the reaction of D-lysine with 4-methyltrityl chloride in the presence of a base to form the Mtt-protected lysine. This intermediate is then reacted with Fmoc chloride to yield Fmoc-D-Lys(Mtt)-OH .
Industrial Production Methods: Industrial production of Fmoc-D-Lys(Mtt)-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated SPPS techniques to streamline the synthesis and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Lys(Mtt)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine or 4-methylpiperidine.
Common Reagents and Conditions:
Deprotection: Piperidine or 4-methylpiperidine in dimethylformamide (DMF).
Coupling: HBTU and DIPEA in DMF.
Major Products: The major products formed from these reactions are peptides with specific sequences, where the Fmoc-D-Lys(Mtt)-OH serves as a building block .
Scientific Research Applications
Chemistry: Fmoc-D-Lys(Mtt)-OH is extensively used in peptide synthesis, allowing for the creation of complex peptide sequences with high precision .
Biology: In biological research, peptides synthesized using Fmoc-D-Lys(Mtt)-OH are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways .
Medicine: Peptides synthesized with Fmoc-D-Lys(Mtt)-OH are used in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines .
Industry: In the industrial sector, Fmoc-D-Lys(Mtt)-OH is used in the production of peptide-based materials, such as hydrogels for tissue engineering and drug delivery systems .
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(Mtt)-OH involves its role as a protected amino acid in SPPS. The Fmoc group protects the α-amino group during peptide chain assembly, while the Mtt group protects the side-chain amino group of lysine. These protecting groups are selectively removed during the synthesis process to allow for the formation of peptide bonds .
Comparison with Similar Compounds
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group.
Fmoc-Lys(ivDde)-OH: Lysine derivative with an ivDde protecting group.
Fmoc-Lys(Alloc)-OH: Lysine derivative with an allyloxycarbonyl (Alloc) protecting group.
Uniqueness: Fmoc-D-Lys(Mtt)-OH is unique due to the combination of the Fmoc and Mtt protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and coupling reactions, making it highly versatile in SPPS .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O5/c1-47-32-25-23-31(24-26-32)41(29-14-4-2-5-15-29,30-16-6-3-7-17-30)42-27-13-12-22-38(39(44)45)43-40(46)48-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHQVFFQRDJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.